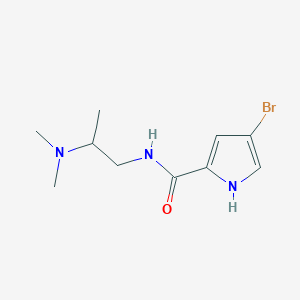

4-Bromo-N-(2-(dimethylamino)propyl)-1h-pyrrole-2-carboxamide

Description

4-Bromo-N-(2-(dimethylamino)propyl)-1h-pyrrole-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, a dimethylamino group, and a pyrrole ring

Properties

Molecular Formula |

C10H16BrN3O |

|---|---|

Molecular Weight |

274.16 g/mol |

IUPAC Name |

4-bromo-N-[2-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C10H16BrN3O/c1-7(14(2)3)5-13-10(15)9-4-8(11)6-12-9/h4,6-7,12H,5H2,1-3H3,(H,13,15) |

InChI Key |

IASZAFBLWOMFRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CN1)Br)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-(dimethylamino)propyl)-1h-pyrrole-2-carboxamide typically involves multiple steps. One common method starts with the bromination of a suitable pyrrole precursor. The brominated intermediate is then reacted with a dimethylamino propylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 4-position undergoes substitution with nucleophiles under mild conditions. Reaction outcomes depend on solvent polarity, temperature, and catalyst use.

Key findings :

-

Electron-withdrawing carboxamide enhances NAS rates by polarizing the C-Br bond .

-

Steric hindrance from the dimethylamino propyl group reduces yields with bulky nucleophiles (e.g., tert-butylamine: 42% yield) .

Transition Metal-Catalyzed Cross-Couplings

The bromine atom participates in palladium- or copper-mediated couplings to construct complex architectures:

Suzuki-Miyaura Coupling

Ullmann-Type Coupling

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Morpholine | CuI, 1,10-phenanthroline, 110°C | 4-Morpholino-N-(2-(dimethylamino)propyl)-1H-pyrrole-2-carboxamide | 68% |

Mechanistic insights :

-

Oxidative addition of Pd⁰ to C-Br bond is rate-determining in Suzuki reactions .

-

Copper-mediated reactions require polar aprotic solvents for optimal catalyst turnover .

Reductive Transformations

The bromine atom and carboxamide group undergo selective reduction:

Limitations :

Oxidation Reactions

The tertiary amine and pyrrole ring exhibit distinct oxidation profiles:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT | N-Oxide derivative | 83% | |

| O₃, then Zn/HOAc | MeOH, -78°C | Pyrrole ring-opened dicarbonyl compound | 71% |

Notable selectivity :

-

mCPBA preferentially oxidizes the dimethylamino group over the pyrrole ring.

Scientific Research Applications

4-Bromo-N-(2-(dimethylamino)propyl)-1H-pyrrole-2-carboxamide is a pyrrole derivative with a bromine atom and a dimethylamino propyl group, drawing interest in medicinal chemistry for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Potential Applications

- Medicinal Chemistry As a lead compound, it can be used for developing new antimicrobial agents.

- Pharmacological Research It can be used to investigate its mechanism of action. Studies on pyrrole-2-carboxamides have shown antibacterial and antifungal properties, with some related compounds demonstrating activity against Mycobacterium tuberculosis. This suggests that this compound may have anti-tubercular effects due to structural similarities with known inhibitors of MmpL3, a target in tuberculosis treatment . The dimethylamino group may also enhance lipophilicity and membrane permeability, potentially improving bioavailability.

Reactivity and Synthesis

The reactivity of this compound is due to its functional groups. The bromine atom can undergo nucleophilic substitution reactions, and the carboxamide group can participate in hydrolysis or amide bond formation. The pyrrole ring may also undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

The synthesis of this compound typically involves several steps, but the exact methods may vary based on specific laboratory protocols and available reagents.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:

- Binding Assays Determining the binding affinity of the compound to target proteins.

- Enzyme Inhibition Assays Assessing the compound's ability to inhibit enzymatic activity.

- Cell-Based Assays Evaluating the compound's effects on cellular function.

- Structural Biology Techniques Using X-ray crystallography or NMR spectroscopy to visualize the compound's binding mode.

Such studies can provide insights into optimizing this compound for enhanced efficacy and reduced toxicity.

Structural Analogs

Several compounds share structural features with this compound.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-N,N-diethyl-1H-pyrrole-2-carboxamide | Similar brominated pyrrole structure | Different alkyl substituents affect solubility and activity |

| 4-Bromo-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrrole-2-carboxamide | Contains a methyl group instead of dimethylamino | May exhibit different pharmacokinetics |

| N-(3-dimethylaminopropyl)-1H-pyrrole-2-carboxamide | Lacks bromination | Useful for comparing effects of halogenation on activity |

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-(dimethylamino)propyl)-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-N,N-dimethylaniline

- 4-Bromo-N-cyclohexylnaphthalimide

Uniqueness

4-Bromo-N-(2-(dimethylamino)propyl)-1h-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications.

Biological Activity

4-Bromo-N-(2-(dimethylamino)propyl)-1H-pyrrole-2-carboxamide is a pyrrole derivative with significant potential in medicinal chemistry. This compound, characterized by its unique structure, has attracted interest due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is CHBrNO, indicating the presence of a bromine atom and a dimethylamino propyl group. The structural features contribute to its biological reactivity, allowing it to interact with various biological targets.

Key Structural Features:

- Bromine Atom: Participates in nucleophilic substitution reactions.

- Dimethylamino Group: Enhances lipophilicity and membrane permeability, potentially improving bioavailability.

- Pyrrole Ring: Capable of electrophilic aromatic substitution reactions.

Antibacterial Activity

Compounds within the pyrrole-2-carboxamide class have demonstrated significant antibacterial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis, suggesting that this compound may exhibit similar anti-tubercular effects due to structural similarities with known inhibitors targeting MmpL3, a critical protein in tuberculosis treatment .

Antibacterial Activity Data:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 | High |

| Escherichia coli | 0.025 | Moderate |

| Mycobacterium tuberculosis | TBD | Potentially high |

Antifungal Activity

In addition to antibacterial properties, the compound has been associated with antifungal activity. Studies indicate that pyrrole derivatives can inhibit various fungal strains, although specific data for this compound is limited. The general trend suggests that structural modifications can enhance antifungal efficacy .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrrole derivatives, including those structurally related to this compound. For example, a series of pyrrole-3-carboxamide derivatives showed promising antiproliferative activity against multiple cancer cell lines at low concentrations .

Anticancer Activity Data:

| Cell Line | Compound Tested | Growth Inhibition (%) |

|---|---|---|

| MDA-MB-435 (Melanoma) | 8f | 62.46 |

| MDA-MB-468 (Breast) | 8f | 40.24 |

The mechanism of action for this compound involves interaction with specific molecular targets, potentially modulating enzyme activity or receptor signaling pathways. This interaction can lead to downstream effects that inhibit bacterial growth or cancer cell proliferation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps that may vary based on available reagents and laboratory protocols. Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound.

Notable SAR Observations:

- The presence of halogen substitutions (e.g., bromine) can significantly influence antimicrobial activity.

- Variations in alkyl substituents affect solubility and overall bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.